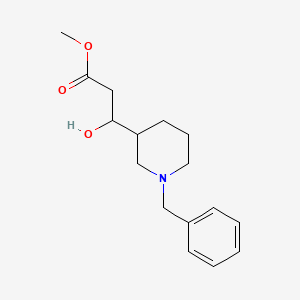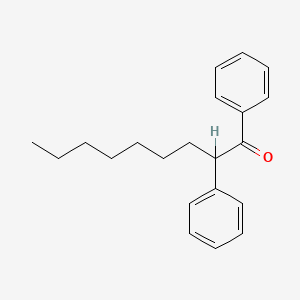
Nonanophenone, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound consists of a benzene ring substituted by a nonanoyl group, making it a member of the aromatic ketone family . It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonanophenone, 2-phenyl-, can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of nonanophenone, 2-phenyl-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Additionally, green chemistry principles are increasingly being adopted to reduce the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Nonanophenone, 2-phenyl-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids and other oxygenated derivatives
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
Nonanophenone, 2-phenyl-, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of nonanophenone, 2-phenyl-, involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Nonanophenone, 2-phenyl-, can be compared with other similar compounds, such as:
Octyl phenyl ketone: Similar in structure but with a shorter alkyl chain.
Decanophenone, 2-phenyl-: Similar in structure but with a longer alkyl chain.
Uniqueness
Nonanophenone, 2-phenyl-, is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This makes it suitable for particular applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
52072-38-5 |
|---|---|
Formule moléculaire |
C21H26O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1,2-diphenylnonan-1-one |
InChI |
InChI=1S/C21H26O/c1-2-3-4-5-12-17-20(18-13-8-6-9-14-18)21(22)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3 |
Clé InChI |
BPHZEPNGFKVNCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


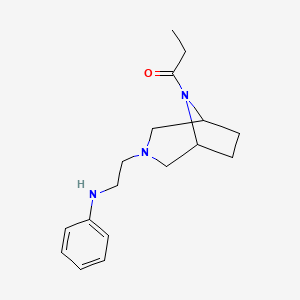

![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
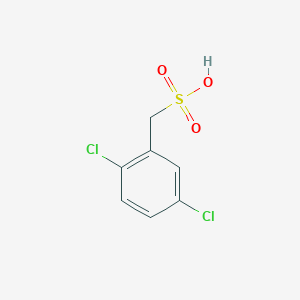
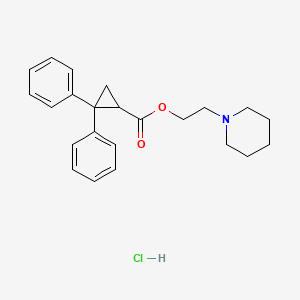

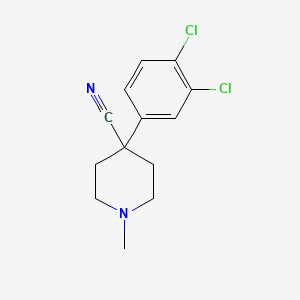
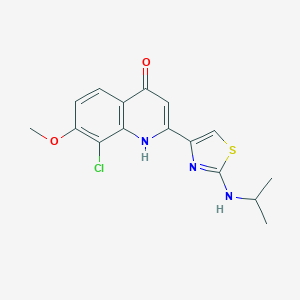
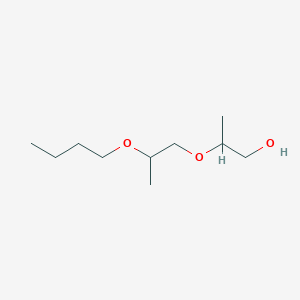
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)
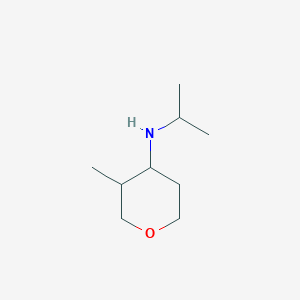
![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)
